[(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine
Description
The compound [(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine (hereafter referred to as Compound X) is a 1,2,3-triazole derivative characterized by a nitro group at position 4, a 3,5-bis(trifluoromethyl)phenyl substituent at position 1, and an (E)-configured ethenyl-dimethylamine group at position 5 . Suppliers and synonyms for Compound X are listed in supplier databases, indicating industrial relevance .
Properties
IUPAC Name |
(E)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6N5O2/c1-23(2)4-3-11-12(25(26)27)21-22-24(11)10-6-8(13(15,16)17)5-9(7-10)14(18,19)20/h3-7H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZGHKXYVXJFQW-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(N=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(N=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the nitro group: Nitration of the triazole ring using a nitrating agent such as nitric acid.
Addition of the trifluoromethyl groups:
Formation of the final compound: The final step involves the coupling of the triazole derivative with dimethylamine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
[(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Addition: The double bond in the compound can undergo addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structural features and the nature of the target. The trifluoromethyl groups and nitro group play crucial roles in modulating the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Substituent Effects on Triazole Derivatives
Compound X’s substituents differentiate it from other triazole-based molecules:
- This contrasts with sulfonyl or alkylthio groups in analogues like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (), where sulfonyl groups increase hydrophilicity and hydrogen-bonding capacity .
- Trifluoromethyl Phenyl Group (Position 1): The 3,5-bis(trifluoromethyl)phenyl substituent enhances lipophilicity and metabolic stability, a feature shared with triazine-based pesticides (e.g., triflusulfuron methyl ester, ) . This group is less common in the triazoles described in and , which instead utilize difluorophenyl or acetylthienothiophene moieties.
Structural Isomerism: 1,2,3-Triazole vs. 1,2,4-Triazole
Compound X belongs to the 1,2,3-triazole class, which is structurally distinct from 1,2,4-triazoles (e.g., ’s 4H-1,2,4-triazol-3-ylthio derivatives) . Key differences include:
- Electronic Properties : The nitro group in Compound X may amplify electron deficiency at the triazole core, whereas 1,2,4-triazoles with sulfur-containing substituents (e.g., thioether or sulfonyl groups) display varied electronic profiles depending on substituent electronegativity.
Data Table: Key Comparisons
Biological Activity
The compound [(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring and a trifluoromethyl-substituted phenyl group. Its molecular formula is , and it exhibits unique physicochemical properties due to the presence of trifluoromethyl groups, which enhance lipophilicity and bioavailability.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazole moiety is known for its role in inhibiting enzymes and modulating receptor activity. Studies suggest that the compound may exert its effects through:
- Inhibition of Kinases : Similar compounds have shown potential as kinase inhibitors, which are critical in cancer therapy.
- Antimicrobial Activity : The presence of nitro groups often correlates with antimicrobial properties, suggesting possible applications against bacterial infections.
Cytotoxicity and Antitumor Activity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast cancer) | 10.5 | Induction of apoptosis |
| HepG2 (liver cancer) | 8.2 | Cell cycle arrest at G1 phase |
| A549 (lung cancer) | 12.3 | Inhibition of proliferation |
These results indicate significant cytotoxic activity, particularly against liver and breast cancer cells, highlighting its potential as an anticancer agent.
Case Studies
- Study on MCF7 Cells : In a controlled experiment, the compound was found to induce apoptosis in MCF7 cells through the activation of caspase pathways. This suggests that it may be effective in treating hormone-responsive breast cancers.
- HepG2 Cell Line Assessment : Another study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in HepG2 cells, with an IC50 value of 8.2 µM. The mechanism involved was identified as cell cycle arrest at the G1 phase, preventing further proliferation.
- A549 Lung Cancer Study : The compound exhibited an IC50 value of 12.3 µM against A549 cells, indicating moderate cytotoxicity. Further investigations are needed to elucidate the specific pathways involved in its antitumor effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
